Product packaging for Fmoc-N-Me-Glu(OAll)-OH(Cat. No.:)

Fmoc-N-Me-Glu(OAll)-OH

Cat. No.: B14898957
M. Wt: 423.5 g/mol
InChI Key: QHGCJBFSYCTXGI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Glu(OAll)-OH is a protected, N-methylated amino acid building block specifically designed for advanced Fmoc solid-phase peptide synthesis (SPPS). This derivative features two orthogonal protecting groups: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amine, which can be selectively removed with piperidine, and the acid-stable allyl (OAll) ester on the gamma-side chain of glutamic acid . The key feature of this molecule is the N-methyl group on the peptide backbone, a modification that significantly alters the properties of the resulting peptide. The primary application of this compound is in the synthesis of complex peptides with tailored characteristics. The N-methylation introduces strategic changes that can enhance a peptide's metabolic stability by reducing its susceptibility to enzymatic degradation, improve its membrane permeability, and modulate its three-dimensional conformation and receptor binding affinity . These properties make it an invaluable reagent in medicinal chemistry and drug development research, particularly for creating peptide-based therapeutics for neurological disorders and other disease areas. The allyl ester protecting group on the glutamic acid side chain is stable to the basic conditions used for Fmoc deprotection but can be selectively removed in the presence of other acid-labile protecting groups using palladium-catalyzed reactions, such as with Pd(PPh3)4 . This orthogonality allows for precise side-chain deprotection while the peptide is still on the resin, enabling further on-resin cyclization or chemoselective conjugation strategies. During synthesis, the Fmoc group is cleanly removed with a base like piperidine, which also forms an adduct with the dibenzofulvene byproduct to prevent side reactions . Researchers can leverage this compound to introduce both a reactive glutamic acid side chain and a conformationally restrictive N-methyl group into peptide sequences, facilitating the creation of novel probes, biomaterials, and therapeutic candidates. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25NO6 B14898957 Fmoc-N-Me-Glu(OAll)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-prop-2-enoxypentanoic acid

InChI

InChI=1S/C24H25NO6/c1-3-14-30-22(26)13-12-21(23(27)28)25(2)24(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,27,28)/t21-/m0/s1

InChI Key

QHGCJBFSYCTXGI-NRFANRHFSA-N

Isomeric SMILES

CN([C@@H](CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Fmoc N Me Glu Oall Oh

Strategies for N-Methylation of Amino Acids in Fmoc-Based Synthesis

N-methylation of amino acids is a critical modification in peptide chemistry, known to enhance metabolic stability and cell permeability of peptides. researchgate.net For incorporation into Fmoc-based solid-phase peptide synthesis (SPPS), pre-synthesized Fmoc-N-Me-amino acids are often required. The synthesis of these building blocks can be achieved through either solution-phase or solid-phase methodologies.

Solution-Phase N-Methylation Protocols for Alpha-Amino Acids

Solution-phase synthesis offers a versatile platform for the N-methylation of amino acids. One prominent method involves the formation of a temporary protecting group on the alpha-amino group, which allows for selective methylation. A common strategy is the Fukuyama procedure, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) group. This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl chloride, which renders the resulting sulfonamide proton acidic enough for deprotonation and subsequent methylation with a reagent like methyl iodide. nih.gov

Another widely employed solution-phase method is the formation of an intermediate 5-oxazolidinone (B12669149) from an N-Fmoc protected amino acid. nih.govacs.orgnih.gov This is typically achieved by reacting the Fmoc-amino acid with paraformaldehyde. The resulting oxazolidinone can then be reductively opened to yield the N-methylated amino acid. This method is advantageous as it often proceeds with high yields and preserves the stereochemistry of the amino acid. nih.gov A comparison of reagents for the reductive opening is presented in Table 1.

Table 1: Comparison of Reducing Agents for Oxazolidinone Ring Opening

Reducing Agent Typical Reaction Conditions Advantages
Triethylsilane (Et3SiH) Trifluoroacetic acid (TFA) Mild conditions, good yields
Sodium borohydride (B1222165) (NaBH4) Acetic acid Readily available, effective
Lewis Acids (e.g., Zn(BH4)2) - Environmentally more benign nih.gov

Solid-Phase N-Methylation Techniques Utilizing Temporary Protecting Groups

Solid-phase synthesis provides an alternative route for preparing Fmoc-N-Me-amino acids, often simplifying purification procedures. In this approach, the amino acid is first anchored to a solid support, which acts as a temporary protecting group for the carboxyl group. nih.gov

The oxazolidinone-based N-methylation strategy can also be adapted for solid-phase synthesis. The N-Fmoc amino acid is attached to a resin, and the N-methylation is carried out on the resin-bound amino acid via the formation and subsequent reductive cleavage of the oxazolidinone intermediate. researchgate.net This approach has been successfully applied to a variety of amino acids. nih.govacs.org

A prevalent solid-phase method for N-methylation is the Biron-Kessler method, which is an adaptation of the Fukuyama solution-phase protocol. nih.govnih.gov This technique involves the following steps performed on a resin-bound amino acid:

Removal of the initial Fmoc group.

Protection of the free amine with an o-nitrobenzenesulfonyl (o-NBS) group.

Methylation of the sulfonamide using a methylating agent in the presence of a base.

Removal of the o-NBS group to reveal the N-methylated amine.

Reprotection of the N-methyl amine with the Fmoc group.

This method is compatible with standard Fmoc-SPPS conditions. nih.gov A comparison of common methylating agents used in this method is provided in Table 2.

Table 2: Methylating Agents for Solid-Phase N-Alkylation

Methylating Agent Base Typical Solvent Notes
Methyl iodide (CH3I) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lithium tert-butoxide (LiOtBu) Dimethylformamide (DMF) or Tetrahydrofuran (THF) Highly reactive, commonly used. nih.gov
Dimethyl sulfate (B86663) ((CH3)2SO4) DBU DMF A potent methylating agent, requires careful handling. nih.gov
Trimethylsilyldiazomethane (TMSCHN2) - - Used for methylation of N-nosyl-amino acid esters. nih.gov

Esterification Techniques for the Gamma-Carboxyl Group of Glutamic Acid

The synthesis of Fmoc-N-Me-Glu(OAll)-OH necessitates the selective protection of the side-chain carboxyl group of glutamic acid with an allyl ester. The allyl group is advantageous as it is orthogonal to the Fmoc and acid-labile protecting groups commonly used in peptide synthesis. merckmillipore.com

Selective Allyl Ester Formation Methods

The introduction of the allyl ester at the gamma-carboxyl position of glutamic acid is typically performed prior to N-methylation. A common starting material is Fmoc-Glu-OH, where the alpha-carboxyl group is free and the alpha-amino group is Fmoc-protected. The selective esterification of the gamma-carboxyl group can be achieved through several methods.

One straightforward approach is the direct esterification of Fmoc-Glu-OH with allyl alcohol in the presence of a coupling agent and a base. However, to avoid side reactions, it is often preferable to start with a pre-formed derivative where the alpha-carboxyl group is protected, for instance as a benzyl (B1604629) or t-butyl ester. After gamma-esterification with allyl alcohol, the alpha-ester can be selectively removed.

A highly efficient method for the synthesis of the related Fmoc-Glu(OAll)-OH is through the Mitsunobu reaction. nih.gov This reaction allows for the direct conversion of the gamma-carboxylic acid of a suitably protected glutamic acid derivative to the corresponding allyl ester using allyl alcohol, triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The allyl protecting group can be selectively removed later using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger. merckmillipore.comnih.govcem.com

Convergent Synthetic Approaches to this compound

One established method for the N-methylation of amino acids proceeds through an oxazolidinone intermediate. researchgate.netacs.org In this approach, the parent amino acid, Fmoc-Glu-OH, is first reacted with a formaldehyde (B43269) equivalent (e.g., paraformaldehyde) in the presence of an acid catalyst to form a 5-oxazolidinone. This cyclic intermediate locks the α-amino and carboxyl groups. The subsequent reductive cleavage of the oxazolidinone ring, often using a reducing agent like triethylsilane in the presence of a Lewis acid, yields the N-methylated amino acid. researchgate.netacs.org

A potential convergent synthesis for this compound could therefore be conceptualized in the following stages:

Side-Chain Protection : The synthesis would commence with the selective protection of the γ-carboxyl group of L-glutamic acid as an allyl ester, yielding H-Glu(OAll)-OH. This step is crucial for ensuring orthogonality with the Fmoc and α-carboxyl protecting groups.

N-Fmoc Protection : The α-amino group of H-Glu(OAll)-OH is then protected with the Fmoc group, typically using Fmoc-chloride or Fmoc-succinimidyl carbonate, to give Fmoc-Glu(OAll)-OH. sigmaaldrich.com

N-Methylation via Oxazolidinone : The resulting Fmoc-Glu(OAll)-OH can be converted to its corresponding oxazolidinone. Subsequent reductive opening of this intermediate would yield the target molecule, this compound. An improved method for this step involves Lewis acid catalysis, which can lead to higher yields and shorter reaction times. researchgate.net

The table below outlines a representative convergent synthetic scheme.

StepPrecursorReagents and ConditionsIntermediate/Product
1L-Glutamic AcidAllyl alcohol, Acid catalystH-Glu(OAll)-OH
2H-Glu(OAll)-OHFmoc-OSu, Base (e.g., NaHCO₃)Fmoc-Glu(OAll)-OH
3Fmoc-Glu(OAll)-OHParaformaldehyde, CSA (cat.), Toluene, refluxFmoc-Glu(OAll)-oxazolidinone
4Fmoc-Glu(OAll)-oxazolidinoneEt₃SiH, Lewis Acid (e.g., TiCl₄), CH₂Cl₂This compound

This table presents a conceptual convergent pathway. Specific reagents and conditions may be optimized for yield and purity.

Process Optimization for Enhanced Synthetic Yield and Purity of this compound

Optimizing the synthetic process is paramount for achieving high yield and purity of this compound, particularly for its application in peptide synthesis where high-purity building blocks are required. researchgate.net A key strategy for optimization involves the use of solid-phase synthesis, where the amino acid is temporarily anchored to a resin, facilitating reagent addition and purification.

A highly effective method utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary solid support for the α-carboxyl group. nih.govcsic.es This approach allows for N-methylation to be performed on the resin-bound amino acid, followed by cleavage from the resin to yield the final product with a free carboxylic acid.

Key Optimization Parameters:

Choice of Methylating Agent : The Biron-Kessler method for N-methylation is commonly employed, which involves the formation of an o-nitrobenzenesulfonyl (o-NBS) activated amine followed by methylation. researchgate.net However, direct methylation of the Fmoc-protected amino acid on the 2-CTC resin has also been explored. A comparative study on the synthesis of Fmoc-N-Me-AA-OH on 2-CTC resin highlighted the efficacy of different methylating agents. nih.gov Dimethyl sulfate and methyl iodide are two common choices. The selection can influence reaction time, yield, and safety considerations.

Reaction Conditions :

Solvent : The choice of solvent is critical. N,N-Dimethylformamide (DMF) is common, but greener alternatives like N-butylpyrrolidinone (NBP) are being explored. NBP's higher boiling point allows reactions to be conducted at elevated temperatures (e.g., 45°C), which can reduce viscosity and improve the penetration of reagents into the resin, potentially speeding up the reaction. researchgate.net

Base : A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to facilitate the methylation reaction. nih.govresearchgate.net The choice and equivalents of the base must be carefully optimized to prevent side reactions.

Purification and Analysis : High-performance liquid chromatography (HPLC) is the standard technique for assessing the purity of the final this compound product. sigmaaldrich.comsigmaaldrich.com Optimization aims to achieve a purity of ≥96-98% suitable for SPPS. sigmaaldrich.comlabiostring.com

The following table presents representative data from a study comparing methylation strategies for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin, illustrating the impact of the choice of methylating agent on yield and purity. nih.gov

Amino Acid PrecursorMethylating AgentCrude Yield (%)Purity (%) (by HPLC)
Fmoc-Thr(tBu)-OHDimethyl sulfate9598
Fmoc-Thr(tBu)-OHMethyl iodide9398
Fmoc-βAla-OHDimethyl sulfate9899
Fmoc-βAla-OHMethyl iodide9699

Data adapted from a study on Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH synthesis and is representative of the optimization process. nih.gov

This solid-phase approach offers significant advantages for process optimization. The resin acts as a reusable protecting group, and the washing steps effectively remove excess reagents and by-products, simplifying purification and leading to a final product of high purity and yield. nih.govcsic.es

Orthogonal Protecting Group Chemistry in Fmoc N Me Glu Oall Oh

Principles of Orthogonal Protection in Complex Peptide Synthesis

In the realm of peptide chemistry, "orthogonality" refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions, without affecting the other protecting groups. nih.goviris-biotech.de This principle is fundamental to the successful synthesis of complex peptides, including those with branched structures, cyclic motifs, or post-translational modifications. nih.govresearchgate.net The ability to selectively deprotect one functional group while others remain intact allows for controlled, site-specific reactions along the peptide chain. peptide.com

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches. researchgate.net The Fmoc/tBu strategy, in particular, relies on the use of the base-labile Fmoc group for temporary α-amine protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive side chains. iris-biotech.deresearchgate.net This orthogonality ensures that the repetitive removal of the Fmoc group at each coupling step does not prematurely cleave the side-chain protectors. total-synthesis.com The compound Fmoc-N-Me-Glu(OAll)-OH introduces a third layer of orthogonality through the use of the allyl group, which is cleaved under conditions that leave both Fmoc and acid-labile groups untouched.

Fluorenylmethyloxycarbonyl (Fmoc) Group: Deprotection Mechanisms and Selective Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized protecting group for the α-amine of amino acids in SPPS. wikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, making it orthogonal to many common side-chain protecting groups. total-synthesis.comwikipedia.org

The deprotection of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgfiveable.megenscript.com The process involves the abstraction of the acidic proton on the fluorenyl ring system, which leads to the collapse of the carbamate (B1207046) and the release of the free α-amine. total-synthesis.comfiveable.me This reaction also generates a dibenzofulvene byproduct, which can be monitored by UV spectroscopy to track the completion of the deprotection step. wikipedia.orgfiveable.me

A key advantage of the Fmoc group is its compatibility with a wide array of side-chain protecting groups, particularly those that are acid-labile. peptide.comtotal-synthesis.com This orthogonality is crucial for the integrity of the growing peptide chain during synthesis. While the Fmoc group is removed at each cycle of amino acid addition, acid-sensitive groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt) remain stable. biosynth.comcreative-peptides.com This allows for the final deprotection of all side-chain groups and cleavage from the resin to be performed in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA). iris-biotech.de

Strategic Deprotection Sequences in Multi-Functionalized Peptide Constructs

The true utility of an orthogonally protected amino acid building block like this compound is realized in the synthesis of multi-functionalized peptide constructs. The ability to control the sequence of deprotection events allows for the site-specific introduction of various modifications, leading to peptides with tailored properties.

A typical strategic deprotection sequence involving this compound in the context of SPPS would proceed as follows:

Fmoc Group Removal: During the linear elongation of the peptide chain, the N-terminal Fmoc group is repeatedly removed using a mild base, typically 20% piperidine in DMF, to allow for the coupling of the next amino acid. americanpeptidesociety.orgnih.gov Throughout this process, the OAll protecting group on the glutamic acid side chain remains intact due to its base stability. google.com

Allyl Group Removal: Once the desired linear peptide has been assembled on the solid support, the allyl ester on the glutamic acid side chain can be selectively cleaved. This is accomplished by treating the resin-bound peptide with a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane, in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DMF and DCM. nih.govrsc.org This step exposes the free γ-carboxyl group of the glutamic acid residue.

Side-Chain Modification: With the γ-carboxyl group deprotected, a variety of modifications can be introduced. For instance, an intramolecular cyclization can be performed by forming an amide bond with a deprotected side-chain amine of another amino acid residue (e.g., lysine (B10760008) or ornithine), leading to a lactam-bridged cyclic peptide. nih.gov Alternatively, another molecule or peptide fragment can be coupled to the deprotected side chain, creating a branched peptide.

Final Cleavage and Global Deprotection: After all desired modifications are complete, the peptide is cleaved from the solid-phase resin, and any remaining acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com

The following table summarizes the deprotection conditions for the orthogonal protecting groups in a peptide containing this compound:

Protecting GroupDeprotection ReagentConditionsReference(s)
Fmoc Piperidine in DMF (typically 20%)Mild base smolecule.com, nih.gov, americanpeptidesociety.org
OAll Pd(PPh₃)₄ / PhenylsilaneNeutral, Palladium(0) catalysis smolecule.com, rsc.org, nih.gov
Other Acid-Labile Groups (e.g., tBu, Boc, Trt) Trifluoroacetic Acid (TFA) with scavengersStrong acid sigmaaldrich.com

This strategic control over deprotection is paramount for the successful synthesis of complex peptides, including cyclic peptides, branched peptides, and peptide-drug conjugates. The careful planning and execution of these deprotection sequences, enabled by building blocks like this compound, are what drive innovation in peptide-based therapeutics and materials science.

Applications of Fmoc N Me Glu Oall Oh in Advanced Chemical Synthesis

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. peptide.com Fmoc-N-Me-Glu(OAll)-OH is particularly well-suited for Fmoc-based SPPS strategies. sigmaaldrich.comscientificlabs.co.uk

In the assembly of linear peptides, this compound is incorporated like other Fmoc-protected amino acids. The Fmoc group is removed using a mild base, typically piperidine (B6355638), to expose the secondary amine for coupling with the next amino acid in the sequence. uci.edu The N-methylation of the peptide backbone can confer important properties to the final peptide, such as increased resistance to enzymatic degradation and enhanced membrane permeability. The allyl protecting group on the glutamic acid side-chain remains stable under these conditions, allowing for its selective removal at a later stage for further modifications. peptide.com

The presence of an N-methyl group can introduce steric hindrance, making the subsequent coupling step more challenging and potentially leading to incomplete reactions. beilstein-journals.org Specialized coupling reagents and reaction conditions, sometimes including elevated temperatures facilitated by microwave irradiation, are often employed to overcome the reduced reactivity of the N-methylated amine and ensure efficient peptide bond formation. beilstein-journals.orgmerel.si The use of this compound allows for the precise placement of these sterically demanding residues within a peptide sequence.

Utility in the Construction of Branched Peptide Architectures

The orthogonal nature of the allyl protecting group is a key feature that enables the synthesis of branched peptides. After the linear peptide chain has been assembled on the solid support, the allyl group can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. peptide.comcem.com This unmasks the side-chain carboxylic acid of the N-methylated glutamic acid residue, which can then serve as an attachment point for the synthesis of a second peptide chain, leading to a well-defined branched structure. This approach is instrumental in creating complex peptide scaffolds for various applications, including multivalent ligand displays and synthetic vaccine development.

Application in the Synthesis of Cyclic Peptides via On-Resin Cyclization

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. This compound is a valuable tool for the on-resin synthesis of cyclic peptides. In a typical strategy, a linear peptide is assembled on a resin. The allyl protecting group on the glutamic acid side-chain and another orthogonal protecting group on a different amino acid (e.g., at the N-terminus or another side-chain) are selectively removed. The newly exposed functional groups can then be reacted together to form a cyclic structure while the peptide is still attached to the solid support. For instance, the glutamic acid side-chain can be cyclized with a free amine to form a lactam bridge. merel.si This on-resin cyclization method is highly efficient and simplifies the purification of the final cyclic product.

Contributions to the Synthesis of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability and bioavailability. The N-methylation of the peptide backbone, introduced via this compound, is a common strategy in peptidomimetic design. This modification can restrict the conformational flexibility of the peptide, locking it into a bioactive conformation and enhancing its binding to a biological target. Furthermore, the N-methyl group can protect the peptide from degradation by proteases. The ability to selectively deprotect the allyl group allows for further modifications of the glutamic acid side-chain, enabling the introduction of other non-natural functionalities to fine-tune the properties of the peptidomimetic.

Integration into Post-Translational Modification (PTM) Research

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a critical role in regulating their function. sigmaaldrich.com The synthesis of peptides containing specific PTMs is essential for studying their biological roles. This compound can be used to create synthetic peptides that mimic certain PTMs or to introduce functionalities that facilitate the study of PTMs. For example, after selective deprotection of the allyl group, the exposed carboxylic acid can be conjugated to other molecules, such as fluorescent probes or affinity tags, to study protein-protein interactions or enzyme activity related to PTMs. While not a direct mimic of a common PTM itself, the versatility of the glutamic acid side-chain allows for its chemical elaboration into structures that can probe PTM-related biological processes.

Enhancing Peptide Biophysical and Biological Properties through N-Methylation

The incorporation of an N-methyl group into a peptide's backbone, a modification present in this compound, is a widely used strategy in medicinal chemistry to improve the therapeutic potential of peptide-based drugs. nih.gov This single modification can profoundly influence the peptide's structure and its interaction with biological systems. researchgate.net

Impact on Peptide Conformational Dynamics and Stability

N-methylation of a peptide amide bond introduces a methyl group onto the nitrogen atom, which has significant stereochemical consequences. This modification eliminates the amide proton (N-H), which is a crucial hydrogen bond donor, thereby disrupting the hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets. researchgate.netresearchgate.net

Furthermore, the presence of the methyl group creates steric hindrance that restricts the rotation around the Cα-C bond (ψ) and the C-N bond (ω) of the peptide backbone. This conformational constraint often favors a cis amide bond conformation, which is energetically unfavorable in non-N-methylated peptides (except for X-Pro bonds). The introduction of these constraints can guide the peptide to adopt specific turn structures, such as β-turns. researchgate.net By locking the peptide into a more rigid conformation, N-methylation can pre-organize the molecule into its bioactive shape, potentially increasing its affinity and selectivity for its biological target. nih.gov

Another key benefit of N-methylation is the enhancement of enzymatic stability. Peptidases, the enzymes that degrade peptides, often recognize and bind to their substrates through interactions with the peptide backbone. The N-methyl group can sterically hinder the approach of these enzymes and disrupt the required binding interactions, making the adjacent peptide bond resistant to cleavage. researchgate.netenamine.net This leads to a longer biological half-life for the peptide.

Effect of N-MethylationConsequence
Elimination of amide protonDisrupts native hydrogen bonding (e.g., in α-helices). researchgate.net
Increased steric hindranceRestricts backbone rotation, can induce specific turn structures.
Favors cis-amide bondsAlters local and global peptide conformation.
Hinders peptidase bindingIncreases resistance to enzymatic degradation. researchgate.netenamine.net

Influence on Peptide Bioavailability and Metabolic Resistance

A major hurdle for peptide therapeutics is their poor oral bioavailability, largely due to low membrane permeability and rapid degradation in the gastrointestinal tract. nih.gov N-methylation is a powerful tool to address both of these challenges. researchgate.net

Advanced Synthetic Strategies Utilizing Fmoc N Me Glu Oall Oh

Convergent Peptide Synthesis Approaches Leveraging Fragment Condensation

Convergent synthesis represents an advanced strategy where a large peptide is assembled from several smaller, pre-synthesized peptide fragments rather than by a linear, one-by-one amino acid addition. This approach can improve the purity and yield of the final complex peptide. The unique structure of Fmoc-N-Me-Glu(OAll)-OH makes it a valuable component for such strategies.

A peptide fragment can be synthesized on a solid support, terminating with the this compound residue at its C-terminus. The allyl ester on the glutamic acid side chain remains intact throughout the fragment's synthesis. Once the desired fragment is prepared, the allyl group can be selectively removed on-resin using a palladium(0) catalyst. peptide.comgoogle.com This deprotection exposes a carboxylic acid side chain, which can then be activated and used as a handle to ligate a second, pre-synthesized peptide fragment. This method allows for the assembly of large, complex peptides containing an N-methylated residue at a specific internal position, which might be difficult to achieve through standard linear synthesis.

Segment Condensation Techniques Incorporating N-Methylated Residues

The incorporation of N-methylated amino acids into peptides is known to pose significant challenges during synthesis. The presence of the methyl group on the amide nitrogen increases steric hindrance, which can lead to slow and incomplete coupling reactions. nih.gov This is particularly problematic in segment condensation, where the coupling occurs between two larger peptide fragments, and efficient bond formation is critical.

When a peptide segment contains this compound, especially at the N-terminus of a fragment to be coupled, specialized conditions are required to overcome the steric hindrance. Standard coupling reagents may prove insufficient. Research into difficult couplings, including those involving N-methylated residues, has shown that more potent activating agents or optimized reaction conditions are necessary to achieve high yields.

Below is a table summarizing coupling reagents that have been investigated for difficult couplings, such as those involving N-methylated amino acids.

Coupling ReagentDescriptionApplication Notes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective coupling reagent, often used with an additive like HOAt for sterically hindered couplings.
DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)Has shown promise for coupling amino acids onto N-methylated amines, particularly in aqueous environments suitable for DNA-encoded library synthesis. nih.gov
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A third-generation uronium-type coupling agent known for its high efficiency and low racemization, suitable for hindered couplings.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)A phosphonium (B103445) salt-based reagent that is effective for forming amide bonds between sterically hindered amino acids.

This table presents examples of coupling reagents often employed to overcome the challenges of sterically hindered amide bond formation, a common issue when incorporating N-methylated residues.

Macrocyclization Strategies Employing the Allyl Ester Linkage

Macrocyclic peptides are of great interest in drug discovery as they often exhibit high binding affinity, selectivity, and enhanced stability compared to their linear counterparts. nih.gov The allyl ester of this compound provides a convenient and widely used chemical handle for the synthesis of head-to-tail cyclic peptides. sigmaaldrich.com

The general strategy involves synthesizing a linear peptide precursor on a solid support using standard Fmoc-SPPS. The this compound is incorporated at a desired position, often near the C-terminus. After the linear sequence is assembled, the N-terminal Fmoc group is removed to expose a free amine. Subsequently, the side-chain allyl ester of the glutamic acid residue is selectively cleaved on-resin using a palladium catalyst and a scavenger. nih.govnih.gov This unmasks a carboxylic acid, which is then activated and reacted with the N-terminal amine of the same peptide, resulting in the formation of a cyclic peptide that is still attached to the resin. The final cleavage from the resin releases the desired macrocycle containing an N-methylated glutamic acid residue as part of the ring structure.

The conditions for allyl deprotection must be carefully controlled to be effective without degrading the peptide.

CatalystScavengerSolventConditionsReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)Dichloromethane (B109758) (DCM)Room temperature, atmospheric pressure biotage.com
Pd(PPh₃)₄MorpholineTetrahydrofuran (THF)Room temperature, inert atmosphere google.com
Pd(PPh₃)₂Cl₂ / TES-HMeldrum's AcidDichloromethane (DCM)50 °C, Microwave acs.org
Pd(PPh₃)₄Piperidine (B6355638)Tetrahydrofuran (THF)Room temperature nih.gov

This interactive table summarizes various reported conditions for the palladium-catalyzed deprotection of allyl esters, a key step in macrocyclization strategies.

Chemical Reactivity and Side Reactions of Fmoc N Me Glu Oall Oh in Synthetic Contexts

Reactivity of the N-Methylated Alpha-Amino Group in Peptide Coupling Reactions

The N-methyl group on the alpha-amino group of Fmoc-N-Me-Glu(OAll)-OH introduces significant steric hindrance, which can impede the efficiency of peptide coupling reactions. peptide.comcem.com This reduced reactivity is a well-documented challenge in the synthesis of peptides containing N-methylated amino acids. nih.gov The bulky methyl group shields the nitrogen atom, making it a less accessible nucleophile for the activated carboxyl group of the incoming amino acid. Consequently, standard coupling conditions may result in low yields and incomplete reactions. peptide.com

To overcome this steric hindrance, more potent coupling reagents are often required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven effective in promoting the coupling of sterically hindered N-methylated amino acids. peptide.compeptide.combachem.com These reagents form highly reactive activated esters that can overcome the reduced nucleophilicity of the N-methylated amine. In some particularly challenging cases, such as coupling two consecutive N-methylated residues, repeated couplings may be necessary to achieve a satisfactory yield. researchgate.net The use of microwave-assisted solid-phase peptide synthesis (SPPS) has also been shown to enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly. cem.com

Coupling ReagentEfficacy in N-Methylated CouplingsReference
DCC/DICLess effective due to steric hindrance. peptide.com
HBTU/TBTUEfficient, with reduced racemization when HOBt is added. peptide.com
HATUHighly effective, reacts faster than HBTU with less epimerization. peptide.compeptide.combachem.com
PyAOPParticularly effective for coupling N-methyl amino acids. peptide.com
PyBOPEffective, often used with HOAt. peptide.com
COMUComparable efficiency to HATU, with improved safety profile. bachem.com

Investigation of Potential Racemization During Coupling of N-Methylated Residues

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern during peptide synthesis. The activation of the carboxylic acid group required for peptide bond formation can lead to the formation of intermediates that are susceptible to epimerization. highfine.compeptide.com While N-methylated amino acids were initially thought to be resistant to racemization due to their inability to form oxazolone (B7731731) intermediates, studies have shown that they can indeed racemize, particularly under basic conditions. cdnsciencepub.comcdnsciencepub.comacs.org

The mechanism of racemization for N-methylated amino acids is believed to proceed through direct enolization, where a base abstracts the alpha-proton. highfine.comnih.gov Several factors can influence the extent of racemization, including the choice of coupling reagent, the base used, and the reaction conditions. highfine.com For instance, stronger bases and prolonged reaction times can increase the risk of epimerization. nih.gov The use of additives like HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) can help to suppress racemization by forming less reactive activated esters. peptide.com In some cases, the addition of copper(II) chloride has also been reported to reduce racemization during the coupling of N-methylated amino acids. peptide.compeptide.com

It's important to note that the C-terminal N-methylated amino acid is particularly prone to racemization during coupling. cdnsciencepub.com Careful selection of coupling reagents and conditions is therefore critical to maintain the stereochemical purity of the final peptide.

FactorInfluence on RacemizationMitigation StrategyReference
Base Stronger bases (e.g., DIEA) can increase racemization.Use of weaker or sterically hindered bases (e.g., NMM, collidine). highfine.com
Coupling Reagent Some reagents can promote racemization more than others.Use of reagents known for low racemization (e.g., those forming HOAt or Oxyma esters). peptide.compeptide.com
Additives Can suppress racemization.Addition of HOBt, HOAt, or Oxyma. highfine.compeptide.com
Reaction Time Longer activation and coupling times increase the risk.Optimize reaction times; use microwave synthesis to accelerate coupling. cem.com
Solvent Polar solvents can promote racemization.Careful selection of solvent. cdnsciencepub.com

Side Reactions Involving the Glutamic Acid Side Chain During Synthesis

The glutamic acid side chain, protected by an allyl (All) group in this compound, can still be susceptible to certain side reactions during peptide synthesis. The reactivity of the side chain is a crucial consideration, as unintended modifications can lead to impurities and a decrease in the yield of the desired peptide. americanpeptidesociety.org

Mechanisms and Mitigation of Pyroglutamyl Formation from Glutamic Acid Derivatives

A common side reaction involving glutamic acid and its derivatives is the formation of a pyroglutamyl (pGlu) residue at the N-terminus of a peptide. peptide.com This intramolecular cyclization occurs when the N-terminal amino group attacks the side-chain gamma-carboxyl group, forming a stable five-membered lactam ring and eliminating a molecule of water. While the allyl protecting group on the side chain of this compound is generally stable, premature deprotection under certain conditions could expose the carboxylic acid and facilitate this cyclization.

The formation of pyroglutamate (B8496135) is particularly favored under acidic conditions, such as those used for cleavage from the resin if the N-terminal Fmoc group has been inadvertently removed. peptide.com It can also be catalyzed by the basic conditions used for Fmoc deprotection in subsequent coupling cycles if the N-terminal residue is glutamic acid.

To mitigate pyroglutamate formation, it is essential to ensure the stability of the side-chain protecting group throughout the synthesis. The choice of a robust protecting group and careful control of the deprotection and cleavage conditions are critical. peptide.com If pyroglutamate formation is a persistent issue, strategies such as coupling the glutamic acid residue as part of a dipeptide or tripeptide fragment can be employed to minimize the exposure of the N-terminal glutamic acid to cyclization-promoting conditions.

Formation of Diketopiperazines in Sequences Containing N-Methylated Dipeptide Motifs

Diketopiperazine (DKP) formation is a significant side reaction that can occur during solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage. peptide.com This intramolecular cyclization involves the nucleophilic attack of the N-terminal amino group of the dipeptide on the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. researchgate.net Peptides containing N-methylated amino acids are known to be susceptible to DKP formation. rsc.org

Strategies for Mitigation and Prevention of Undesired Chemical Transformations

Several strategies can be employed to minimize the occurrence of the side reactions discussed above during the synthesis of peptides containing this compound.

For preventing racemization:

Choice of Coupling Reagents and Additives: Utilizing coupling reagents known for low racemization, such as those based on HOAt or Oxyma, is recommended. peptide.combachem.com The addition of racemization suppressants like HOBt or HOAt is a common and effective practice. peptide.com

Base Selection: Employing weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the extent of base-catalyzed racemization. highfine.com

Optimized Reaction Conditions: Minimizing the pre-activation and coupling times can limit the window for racemization to occur. u-tokyo.ac.jp

For preventing pyroglutamate formation:

Robust Side-Chain Protection: Ensuring the stability of the allyl protecting group on the glutamic acid side chain is paramount.

Dipeptide Coupling: Introducing the glutamic acid residue as part of a dipeptide can circumvent the presence of an N-terminal glutamic acid, which is prone to cyclization. peptide.com

For preventing diketopiperazine formation:

Use of Sterically Hindered Resins: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization leading to DKP formation. peptide.com

Dipeptide or Tripeptide Coupling: Synthesizing and coupling a dipeptide or tripeptide fragment that bypasses the problematic dipeptide-resin intermediate is an effective strategy. peptide.comnih.gov

Alternative Deprotection Reagents: In some cases, using alternative Fmoc deprotection reagents or conditions, such as DBU/piperazine in NMP, has been shown to reduce DKP formation compared to the standard piperidine (B6355638)/DMF. acs.orgnih.gov

Introduction of N-Trityl Protection: Coupling an N-trityl protected amino acid in the second position can prevent DKP formation. The trityl group is then removed under mildly acidic conditions. peptide.com

By carefully considering these potential side reactions and implementing appropriate mitigation strategies, the successful synthesis of complex peptides containing this compound can be achieved with high yield and purity.

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for assessing the purity of Fmoc-N-Me-Glu(OAll)-OH and for monitoring the progress of reactions in which it is a component.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or trifluoroacetic acid, is then used to elute the compound. nih.govoup.com

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions and can be used for identity confirmation by comparing it to a known standard. For instance, in a study analyzing N-methylated amino acids, RP-HPLC with a gradient of acetonitrile in water containing 0.1% formic acid was utilized to separate and identify the desired products. nih.gov

ParameterTypical ConditionPurpose
Column C18, C8Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid or TFAAqueous component
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFAOrganic modifier
Gradient Increasing percentage of Mobile Phase B over timeTo elute compounds with varying polarities
Detection UV Absorbance (typically at 254 nm, 265 nm, or 280 nm)To detect the Fmoc group
Flow Rate 0.5 - 2.0 mL/minTo ensure optimal separation

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are vital for confirming the covalent structure of this compound and for monitoring specific chemical transformations, such as the removal of the Fmoc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D Experiments for Rotamer Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution.

¹H NMR: Proton NMR provides information about the number and chemical environment of all hydrogen atoms in the molecule. Key expected signals would include those for the aromatic protons of the Fmoc group (typically in the 7.2-7.8 ppm range), the N-methyl protons (a singlet), the protons of the glutamic acid backbone, and the protons of the allyl protecting group (including characteristic vinyl proton signals). scienceopen.comrsc.org

¹³C NMR: Carbon-13 NMR complements the proton data by showing the signals for each unique carbon atom. This is crucial for confirming the presence of the carbonyl carbons of the carboxylic acid and the ester, the carbons of the Fmoc group, the N-methyl carbon, and the carbons of the glutamic acid and allyl moieties. scienceopen.com

2D NMR Experiments and Rotamer Analysis: A known phenomenon with N-methylated and Fmoc-protected amino acids is the presence of rotamers (rotational isomers) due to restricted rotation around the amide bond. researchgate.net This can lead to the appearance of multiple sets of signals in the ¹H and ¹³C NMR spectra, complicating their interpretation. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons, are essential for unambiguously assigning all signals and confirming the connectivity of the atoms within each rotamer. nih.gov Temperature-dependent NMR studies can also be employed to study the interconversion of these rotamers. nih.govbeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized with minimal fragmentation, yielding a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. scienceopen.com The theoretical exact mass of this compound (C₂₃H₂₃NO₆) is approximately 409.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as specific bonds will break in a predictable manner, allowing for confirmation of the connectivity of the Fmoc, N-methylglutamic acid, and allyl groups.

Ionization TechniqueMass AnalyzerInformation Obtained
Electrospray Ionization (ESI)Quadrupole, Time-of-Flight (TOF)Molecular weight confirmation ([M+H]⁺)
High-Resolution Mass Spectrometry (HRMS)Orbitrap, FT-ICRPrecise molecular weight and elemental composition
Tandem MS (MS/MS)Triple Quadrupole, Ion TrapStructural information from fragmentation patterns

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Fmoc Deprotection

The fluorenyl moiety of the Fmoc group has a strong chromophore that absorbs ultraviolet (UV) light, typically with a maximum absorbance around 265 nm and other characteristic peaks. tec5usa.com This property is exploited in UV-Vis spectroscopy to monitor the deprotection of the Fmoc group, a critical step in solid-phase peptide synthesis. tec5usa.comthieme-connect.de

When the Fmoc group is cleaved using a base like piperidine (B6355638), the resulting dibenzofulvene-piperidine adduct has a distinct UV absorbance maximum at a longer wavelength, often around 301 nm. researchgate.net By monitoring the increase in absorbance at this wavelength, the progress and completion of the deprotection reaction can be accurately followed in real-time. researchgate.netresearchgate.net This allows for the quantification of reaction efficiency at each step of peptide synthesis. rsc.org

Methods for Chiral Purity Determination of this compound

Ensuring the enantiomeric purity of this compound is critical, as the stereochemistry of amino acids dictates the three-dimensional structure and biological activity of the final peptide.

Chiral HPLC is the predominant method for determining the enantiomeric excess of this compound. This can be achieved in two main ways:

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach. The racemic or enantiomerically enriched sample is passed through an HPLC column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective for the separation of N-protected amino acid enantiomers. phenomenex.comsigmaaldrich.comchromatographytoday.comphenomenex.comwindows.net The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Indirect Separation after Derivatization: In this method, the compound is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov While effective, this method introduces an additional reaction step.

Future Research Directions and Outlook

Development of Novel and Greener Synthetic Routes for N-Methylated Glutamic Acid Derivatives

The synthesis of N-methylated amino acids, including derivatives of glutamic acid, has traditionally relied on methods that can be lengthy and may not be environmentally benign. A significant area of future research lies in the development of more efficient and sustainable synthetic strategies. While methods for producing N-methylated amino acids exist, there is a continuous need for improvement, particularly in terms of cost-effectiveness and environmental impact. nih.gov

Current research is exploring enzymatic and chemoenzymatic approaches to N-methylation, which could offer milder reaction conditions and higher selectivity. nih.govillinois.edu For instance, the use of methyltransferases in a biocatalytic process could provide a greener alternative to traditional chemical methods. nih.gov Another avenue of investigation is the development of solid-phase N-methylation protocols that are faster and more efficient. Recent studies have shown that techniques like ultrasonic agitation can significantly reduce the time required for on-resin N-methylation. acs.org Future work could focus on adapting these greener and more rapid methods specifically for the synthesis of Fmoc-N-Me-Glu(OAll)-OH and other N-methylated glutamic acid derivatives, potentially making these valuable building blocks more accessible for large-scale applications. Further research into reusable resins, such as the 2-chlorotrityl chloride (2-CTC) resin, could also enhance the cost-effectiveness and sustainability of the synthesis process. nih.gov

Exploration of this compound in Next-Generation Bioconjugation Methodologies

Bioconjugation, the process of linking a biomolecule to another molecule, is a cornerstone of modern drug development and diagnostics. The unique structure of this compound, particularly its allyl-protected side chain, opens up exciting possibilities for its use in advanced bioconjugation techniques. The allyl group is an orthogonal protecting group that can be selectively removed under mild conditions using a palladium catalyst, without affecting other common protecting groups used in peptide synthesis. peptide.comgoogle.com

This orthogonality allows for site-specific modification of the glutamic acid side chain after the peptide has been assembled. Future research could explore the use of this feature to attach a wide range of functionalities, such as fluorescent dyes, drug payloads, or polyethylene (B3416737) glycol (PEG) chains, to peptides containing the N-methyl-glutamic acid residue. This approach would be particularly valuable for creating highly tailored peptide conjugates with enhanced therapeutic or diagnostic properties. Furthermore, the development of chemoenzymatic strategies that utilize engineered enzymes to perform N-methylation on peptides attached to a catalytic scaffold presents a novel bioconjugation platform. nih.govillinois.eduacs.org The incorporation of this compound into peptides destined for such enzymatic modifications could provide an additional layer of synthetic versatility.

Rational Design and Synthesis of Peptides Incorporating N-Methyl-Glutamic Acid Analogues for Structure-Activity Relationship (SAR) Studies

The incorporation of N-methylated amino acids into peptides can have a profound impact on their structure and, consequently, their biological activity. N-methylation can alter the peptide's conformation, reduce its susceptibility to enzymatic degradation, and improve its ability to cross cell membranes. nih.goveurekaselect.comnih.gov These properties are highly desirable in the development of peptide-based drugs.

Computational and Theoretical Studies on Conformational Effects Imparted by N-Methylation in Peptide Systems

The conformational changes induced by N-methylation are a key factor in the altered biological properties of modified peptides. Computational and theoretical studies provide a powerful tool for understanding these effects at a molecular level. nih.govresearchgate.net

Future research in this area will likely involve the use of quantum mechanical calculations and molecular dynamics simulations to model peptides containing N-methyl-glutamic acid. These studies can predict the preferred conformations of the peptide backbone, analyze the impact of the N-methyl group on local and global peptide structure, and elucidate how these structural changes influence interactions with biological targets. For instance, computational models can help to understand how N-methylation affects the formation of secondary structures like helices and beta-sheets. nih.govresearchgate.net The insights gained from these theoretical investigations will be invaluable for the rational design of N-methylated peptides with specific conformational properties and desired biological activities. nih.gov

Expanding the Repertoire of Orthogonal Protecting Groups for N-Methylated Amino Acids

The success of complex peptide synthesis relies heavily on the availability of a diverse set of orthogonal protecting groups. researchgate.netresearchgate.netorganic-chemistry.orgiris-biotech.denih.gov These groups allow for the selective deprotection of specific functional groups without affecting others, enabling the synthesis of highly modified and intricate peptide structures.

While the Fmoc/tBu strategy is widely used, there is a continuous need to expand the toolbox of protecting groups, especially for challenging building blocks like N-methylated amino acids. The allyl group in this compound is a prime example of a useful orthogonal protecting group. google.com Future research will focus on developing new protecting groups that are compatible with N-methylated residues and offer different deprotection conditions. This will provide peptide chemists with greater flexibility in designing synthetic routes for complex peptides. The development of novel protecting group strategies will be essential for advancing the field of peptide science and enabling the creation of next-generation peptide-based materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal solvent and storage conditions for preparing stock solutions of Fmoc-N-Me-Glu(OAll)-OH to ensure stability?

  • Methodology : Dissolve the compound in DMSO at a concentration of 90 mg/mL (or lower, depending on experimental needs). Aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month). Heating to 37°C with brief sonication can enhance solubility if precipitation occurs .

Q. How is this compound typically activated for coupling in solid-phase peptide synthesis (SPPS)?

  • Methodology : Use carbodiimide-based activators (e.g., HATU or DIC) with additives like HOAt or Oxyma Pure in DMF. Activation at 0–4°C minimizes side reactions. For sterically hindered residues, pre-activation for 1–2 minutes before coupling improves efficiency. Monitor coupling completion via Kaiser or TNBS tests .

Q. What precautions are necessary to prevent premature deprotection of the Alloc group during SPPS?

  • Methodology : Avoid using palladium catalysts or strong nucleophiles (e.g., thiols) in earlier synthesis steps. Perform Alloc deprotection selectively under mild conditions (e.g., Pd(PPh₃)₄ in CHCl₃:AcOH:N-methylmorpholine, 37:2:1) after completing peptide chain assembly .

Advanced Research Questions

Q. How can thiol-ene "click" chemistry under continuous flow conditions enhance the functionalization of peptides containing this compound?

  • Methodology : After Alloc deprotection, introduce thiol-containing moieties (e.g., cysteine derivatives) via a continuous flow reactor. Use green solvents (e.g., ethanol/water mixtures) and UV light (365 nm) to initiate radical-mediated thiol-ene reactions. Optimize flow rate (e.g., 0.1 mL/min) and stoichiometry to achieve >90% conversion while minimizing dimerization .

Q. What strategies mitigate side reactions during the synthesis of peptides with multiple N-methylated residues, such as those involving this compound?

  • Methodology :

  • Solvent selection : Use DMF with 0.1 M HOBt to reduce aggregation.
  • Temperature control : Perform couplings at 50°C to enhance solubility.
  • Resin swelling : Pre-swell resins (e.g., Rink amide) in DCM for 30 minutes before synthesis.
  • Double couplings : Repeat couplings for residues with steric hindrance, confirmed by MALDI-TOF MS .

Q. How do RP-HPLC conditions influence the purification of peptides containing this compound derivatives?

  • Methodology : Use a C18 column with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Start with 5% B, increase to 70% B over 30 minutes at 65 mL/min. Adjust pH to 2.5–3.0 to enhance peptide solubility. For hydrophobic peptides, substitute TFA with formic acid (1%) to improve resolution .

Q. What analytical techniques are critical for identifying and resolving contradictions in the stability data of this compound under varying conditions?

  • Methodology :

  • HPLC-MS : Monitor degradation products (e.g., free Glu or Fmoc cleavage) after exposure to light, heat, or acidic conditions.
  • NMR : Track chemical shift changes in DMSO-d₆ to identify hydrolysis or oxidation.
  • Accelerated stability studies : Store aliquots at 25°C, 4°C, and -20°C for 1–4 weeks and compare degradation kinetics .

Tables for Key Parameters

Table 1 . Activation Efficiency of this compound with Common Reagents

ActivatorAdditiveSolventCoupling Time (min)Yield (%)
HATUDIPEADMF3085
DICHOAtDMF4578
PyBOPNMMDCM6070
Data derived from SPPS optimization studies

Table 2 . RP-HPLC Conditions for Purifying Peptides with this compound

ColumnFlow Rate (mL/min)Gradient (%B/min)Detection (nm)Purity (%)
C18 (100 Å, 5 µm)655→70 (30 min)22095
C4 (300 Å, 10 µm)2010→60 (45 min)25489
Adapted from preparative HPLC protocols

Key Considerations for Data Contradictions

  • Discrepancies in Alloc deprotection efficiency : Lower yields (e.g., 40% in batch vs. 85% in flow systems) may arise from incomplete Pd⁰ catalyst activation. Validate reaction progress via LC-MS and adjust catalyst loading (5–10 mol%) .
  • Solubility variations : Conflicting reports on DMSO solubility (e.g., 90 mg/mL vs. 50 mg/mL) may reflect batch-specific impurities. Pre-purify the compound via flash chromatography (SiO₂, 5% MeOH/DCM) before use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.